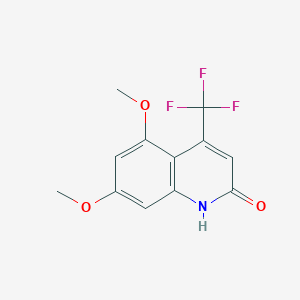
Benzene, 1-(1-cyclopropylideneethyl)-4-ethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(1-cyclopropylideneethyl)-4-ethoxy-: is an organic compound with a unique structure that includes a benzene ring substituted with a cyclopropylideneethyl group and an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-cyclopropylideneethyl)-4-ethoxy- typically involves the reaction of benzene derivatives with cyclopropylideneethyl and ethoxy substituents. One common method includes the palladium-catalyzed hydroalkylation of methylenecyclopropanes with simple hydrazones under mild conditions . This method features good functional group compatibility and affords high yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes, optimized for large-scale synthesis. The use of palladium catalysts and controlled reaction conditions ensures high efficiency and yield in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1-(1-cyclopropylideneethyl)-4-ethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, ketones, aldehydes, and more saturated hydrocarbons.
Applications De Recherche Scientifique
Benzene, 1-(1-cyclopropylideneethyl)-4-ethoxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-(1-cyclopropylideneethyl)-4-ethoxy- involves its interaction with molecular targets through its functional groups. The cyclopropylideneethyl group introduces strain and reactivity, while the ethoxy group can participate in hydrogen bonding and other interactions. These properties enable the compound to engage in various chemical reactions and biological interactions.
Comparaison Avec Des Composés Similaires
Benzene, (1-cyclopropylideneethyl)-: Similar structure but lacks the ethoxy group.
Benzene, (cyclopropylidenemethyl)-: Similar structure with a different substitution pattern.
Uniqueness: Benzene, 1-(1-cyclopropylideneethyl)-4-ethoxy- is unique due to the presence of both the cyclopropylideneethyl and ethoxy groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
502852-31-5 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
1-(1-cyclopropylideneethyl)-4-ethoxybenzene |
InChI |
InChI=1S/C13H16O/c1-3-14-13-8-6-12(7-9-13)10(2)11-4-5-11/h6-9H,3-5H2,1-2H3 |
Clé InChI |
GQWMDTAXZSOLDK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=C2CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


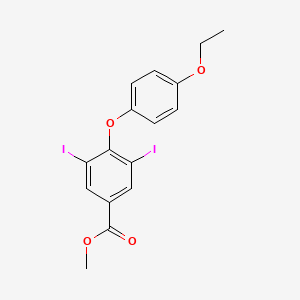
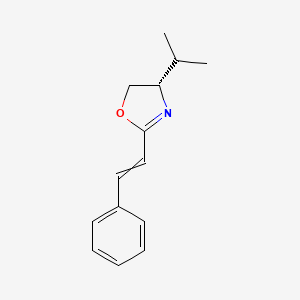

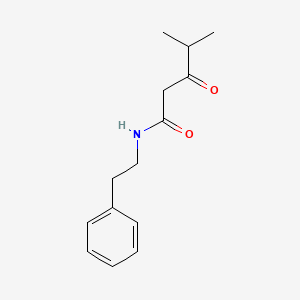
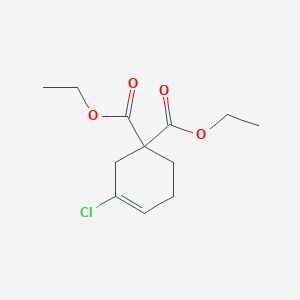

![2,2'-(1,4-Phenylene)bis[5-cyclohexyl-6-(octyloxy)-1,3-benzoxazole]](/img/structure/B14242670.png)
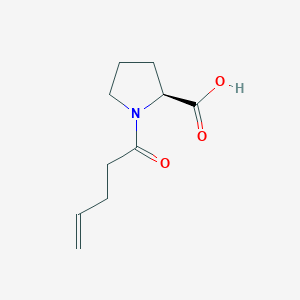
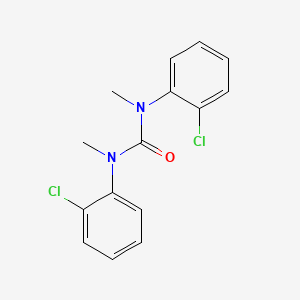
![N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B14242689.png)
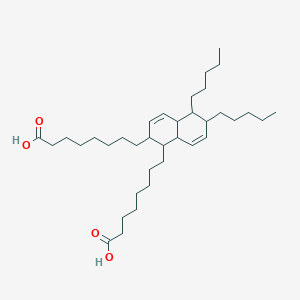
![N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea](/img/structure/B14242702.png)
